molecular formula C13H19NO2S B580687 R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine CAS No. 1207754-84-4

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

Cat. No. B580687
CAS RN: 1207754-84-4
M. Wt: 253.36
InChI Key: NZARMBGWBDHTMI-NBFOIZRFSA-N
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Description

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, commonly known as TES-DMA, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis.

Mechanism of Action

TES-DMA is a versatile reagent that can function as an electrophile, nucleophile, or radical initiator. Its mechanism of action depends on the reaction conditions and the nature of the reactants. TES-DMA can undergo ring-opening reactions with nucleophiles, such as amines and alcohols, to form a variety of products. It can also act as a radical initiator in the presence of a suitable initiator, leading to the formation of carbon-carbon bonds.
Biochemical and Physiological Effects:
TES-DMA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. TES-DMA has been used in the synthesis of compounds that have shown promising biological activities, such as antimicrobial and anticancer properties.

Advantages and Limitations for Lab Experiments

TES-DMA has several advantages that make it a valuable reagent in organic synthesis. It is easy to handle, stable, and has a long shelf-life. TES-DMA is also a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. However, TES-DMA has some limitations. It is relatively expensive, and its synthesis requires several steps, which can be time-consuming. Additionally, TES-DMA can be sensitive to air and moisture, which can affect its reactivity.

Future Directions

TES-DMA has shown promising results in scientific research, and there is a need for further investigation into its potential applications. One future direction is the development of new synthetic routes for TES-DMA that are more efficient and cost-effective. Another direction is the exploration of TES-DMA's potential as a reagent in the synthesis of new compounds with biological activities. Additionally, the use of TES-DMA in the synthesis of radiolabeled compounds for imaging studies is an area that warrants further investigation.
Conclusion:
TES-DMA is a valuable reagent in organic synthesis, and its unique properties have made it a popular choice in scientific research. Its versatility and stability make it a valuable tool in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. While there is still much to learn about TES-DMA's potential applications, its promising results in scientific research suggest that it will continue to be an important reagent in organic synthesis.

Synthesis Methods

TES-DMA can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl aziridine-1-carboxylate followed by deprotection with trifluoroacetic acid. The final product is obtained through purification by column chromatography. The synthesis of TES-DMA is a well-established process, and its purity and yield can be optimized through various modifications.

Scientific Research Applications

TES-DMA has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. TES-DMA has also been utilized in the synthesis of natural products, such as the anticancer agent (-)-huperzine A. Additionally, TES-DMA has been used in the synthesis of radiolabeled compounds for imaging studies.

properties

CAS RN

1207754-84-4

Molecular Formula

C13H19NO2S

Molecular Weight

253.36

IUPAC Name

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1

InChI Key

NZARMBGWBDHTMI-NBFOIZRFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C

synonyms

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

Origin of Product

United States

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